N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide
Description
N-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide is a synthetic small molecule characterized by a benzo[d]oxazole core linked to a phenyl group, which is further connected via an amide bond to a propanamide chain containing a 4-chlorophenyl sulfonyl moiety.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(4-chlorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4S/c23-16-7-11-18(12-8-16)30(27,28)14-13-21(26)24-17-9-5-15(6-10-17)22-25-19-3-1-2-4-20(19)29-22/h1-12H,13-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBZDNLSSJOBDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide, with the CAS number 895461-19-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H17ClN2O4S, with a molecular weight of 440.9 g/mol. Its structure features a benzo[d]oxazole moiety linked to a phenyl group and a sulfonamide chain, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H17ClN2O4S |
| Molecular Weight | 440.9 g/mol |
| CAS Number | 895461-19-5 |
The compound's mechanism of action is primarily attributed to its interaction with various biological targets. The benzo[d]oxazole moiety is known for its ability to intercalate with DNA, potentially influencing gene expression and cellular proliferation. Additionally, the sulfonamide group may enhance binding affinity to specific enzymes or receptors involved in inflammatory and cancer pathways.
Key Mechanisms:
- DNA Intercalation : The compound may disrupt DNA replication and transcription.
- Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes, which are implicated in inflammatory responses.
- Receptor Modulation : Interaction with various receptors that could modulate signaling pathways related to cancer and inflammation.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
In vivo studies have demonstrated that this compound possesses anti-inflammatory properties. For instance, it has been shown to reduce edema in animal models through inhibition of pro-inflammatory cytokines and mediators such as prostaglandins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains. Preliminary results suggest it exhibits moderate antibacterial activity, making it a candidate for further development in treating bacterial infections.
Case Studies and Research Findings
- Cell Viability Studies : In a study utilizing Aβ25-35-induced PC12 cells, the compound demonstrated increased cell viability at concentrations of 1.25 μg/mL to 5 μg/mL, indicating potential neuroprotective effects against neurodegenerative conditions .
- Inflammation Model : In an animal model of inflammation induced by cotton pellets, the compound showed a protective effect with a reduction in granuloma formation compared to standard anti-inflammatory drugs like diclofenac sodium .
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound could inhibit bacterial growth effectively, suggesting its potential utility in developing new antibacterial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Heterocyclic Cores : The benzo[d]oxazole in the target compound contrasts with oxadiazole (), thiazole (), and pyrazolopyrimidine () in analogs. These heterocycles influence solubility and target selectivity.
- Sulfonyl vs. Sulfanyl/Sulfonamide : The sulfonyl group in the target compound enhances polarity compared to sulfanyl () but is less electron-withdrawing than sulfonamide () .
- Synthetic Complexity : The target compound likely requires specialized coupling reagents (e.g., for benzo[d]oxazole formation), whereas analogs in –3 use simpler reflux or stirring methods .
SAR Insights :
- 4-Chlorophenyl Group : Ubiquitous in analogs (Evidences 1, 3, 4); enhances lipophilicity and target binding.
- Amide vs. Hydroxamic Acid : Hydroxamic acids () show antioxidant activity, whereas amides (target compound, ) may favor enzyme inhibition.
- Heterocycle Impact : Benzo[d]oxazole (target) likely improves metabolic stability over oxadiazole () or thiazole () .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
